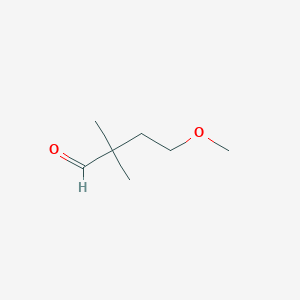
4-Methoxy-2,2-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methoxy-2,2-dimethylbutanal is a useful research compound. Its molecular formula is C7H14O2 and its molecular weight is 130.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methoxy-2,2-dimethylbutanal is an organic compound with a methoxy group attached to a branched aldehyde structure. Its unique chemical properties and biological activities have garnered attention in various fields, including medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has the molecular formula C8H18O and a molecular weight of approximately 130.23 g/mol. The presence of the methoxy group enhances its solubility and reactivity with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Research indicates that it may exhibit:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurotransmitter regulation .
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that are vital for various physiological processes.
Biological Activity Studies
Several studies have investigated the biological effects of this compound and related compounds.
Inhibitory Effects on Enzymes
A study comparing various methoxy-substituted compounds found that those with similar structures exhibited significant inhibitory activity against AChE and BuChE. For instance, compounds with IC50 values in the low micromolar range demonstrated potent inhibition, suggesting that this compound may have similar properties .
Antioxidant Activity
Research has also highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. The antioxidant activity was assessed through various assays that measure the ability to scavenge free radicals .
Case Studies
- Neuroprotective Effects : A case study examined the neuroprotective effects of methoxy-substituted aldehydes in models of Alzheimer's disease. The findings suggested that these compounds could reduce neuroinflammation and promote neuronal survival through their inhibitory effects on cholinesterase enzymes .
- Pharmacological Applications : Another study explored the use of this compound as a lead compound for developing new drugs targeting cognitive decline. The compound's ability to inhibit AChE was highlighted as a promising avenue for therapeutic intervention .
Data Summary
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Properties
IUPAC Name |
4-methoxy-2,2-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2,6-8)4-5-9-3/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSSQYDYYJBCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














